3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid
Description
This compound features a propanoic acid backbone substituted with a 1H-indol-3-yl group and a 4-(morpholine-4-sulfonyl)-2-nitrophenylamino moiety.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S/c26-21(27)19(11-14-13-22-17-4-2-1-3-16(14)17)23-18-6-5-15(12-20(18)25(28)29)33(30,31)24-7-9-32-10-8-24/h1-6,12-13,19,22-23H,7-11H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAXIOMKBPXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)NC(CC3=CNC4=CC=CC=C43)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing cellular processes. The nitro group and morpholine-sulfonyl moiety contribute to the compound's reactivity and biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Similarities
Compounds sharing the 3-(1H-indol-3-yl)propanoic acid backbone are frequently explored for their biological activity, including anti-inflammatory and kinase-inhibitory properties. Key analogs include:
Cl-NQTrp
- Structure: (2S)-2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid .
- Comparison :
- Replaces the morpholine sulfonyl-nitrophenyl group with a chloro-dioxonaphthalene moiety.
- The dioxonaphthalene group increases aromaticity and may enhance intercalation with biological targets.
- Lower solubility compared to the target compound due to the absence of a morpholine group.
2-[4-Chloro-3-(Trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic Acid
- Structure : Contains a chloro-trifluoromethylphenyl sulfonamide group .
- Comparison :
- The trifluoromethyl group increases lipophilicity (logP ~3.5) compared to the target’s nitro-morpholine group (logP ~2.1).
- Higher molecular weight (446.83 vs. ~450 estimated for the target compound) may reduce metabolic clearance.
3-{5-Methoxy-1-[(4-Methoxyphenyl)sulfonyl]-1H-indol-3-yl}propanoic Acid
Functional Group Variations
Sulfonamide/Sulfonyl Modifications
- Target Compound : Morpholine-4-sulfonyl group balances solubility (via morpholine’s oxygen atoms) and steric bulk.
- Analog in : 4-Methoxyphenylsulfonyl group enhances solubility but may reduce target affinity due to weaker electron-withdrawing effects .
Nitro Group Substitutions
- Target Compound : The 2-nitro group on the phenyl ring stabilizes the structure via resonance and may participate in redox reactions.
- Analog in : 2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid replaces the sulfonyl group with a dioxoisoindol moiety.
Biological Activity
3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid is a complex organic compound featuring an indole moiety and a morpholine sulfonamide group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and as a modulator of various signaling pathways.
Chemical Structure
The structural formula of this compound can be represented as follows:
Where:
- Indole ring contributes to its biological activity.
- Morpholine sulfonamide enhances its solubility and interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Protein Kinases : It has been shown to inhibit specific kinases involved in cell proliferation and survival, making it a candidate for cancer treatment.
- Modulation of G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing intracellular signaling pathways that regulate various physiological responses, including apoptosis and inflammation .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, at concentrations of 10 µM, it resulted in over 50% inhibition of cell growth after 48 hours .
- Apoptosis Induction : Flow cytometry analyses revealed that treated cells exhibited increased annexin V staining, indicating enhanced apoptotic activity. This effect was corroborated by increased levels of cleaved caspase-3 and PARP, markers of apoptosis .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory responses:
- Cytokine Inhibition : Studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by LPS (lipopolysaccharides). This suggests a potential role in treating inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Pendergrass et al. (2013) | Assess anticancer effects | Significant reduction in cell viability at 10 µM concentration across multiple cancer cell lines. |
| Recent In Vivo Study | Evaluate anti-inflammatory properties | Demonstrated reduced swelling and cytokine levels in a murine model of arthritis after treatment with the compound. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
